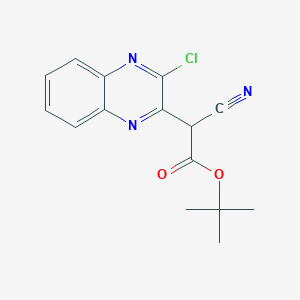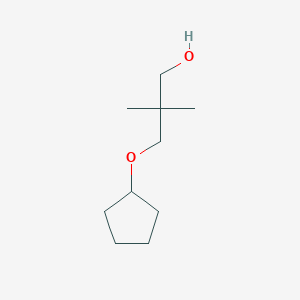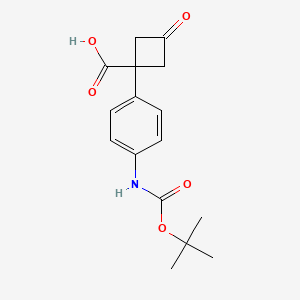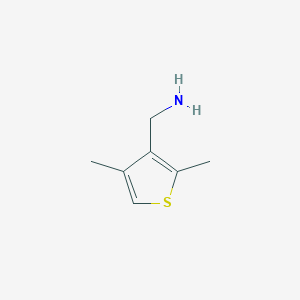
(2,4-Dimethylthiophen-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylthiophen-3-yl)methanamine is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocyclic compounds. This compound is characterized by a thiophene ring substituted with two methyl groups at the 2 and 4 positions and an amine group at the 3 position. It is a colorless to pale yellow liquid or solid, depending on the specific conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylthiophen-3-yl)methanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.
Methylation: The thiophene ring is then methylated at the 2 and 4 positions using methylating agents like methyl iodide in the presence of a base.
Amination: The final step involves the introduction of the amine group at the 3 position. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
(2,4-Dimethylthiophen-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
(2,4-Dimethylthiophen-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
作用機序
The mechanism of action of (2,4-Dimethylthiophen-3-yl)methanamine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways.
類似化合物との比較
Similar Compounds
(2,5-Dimethylthiophen-3-yl)methanamine: Similar structure but with methyl groups at the 2 and 5 positions.
(4,5-Dimethylthiophen-3-yl)methanamine: Methyl groups at the 4 and 5 positions.
(2,4-Dimethylthiophen-3-yl)cyclohexylmethanamine: Contains a cyclohexyl group instead of a simple amine.
Uniqueness
(2,4-Dimethylthiophen-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 4 positions can affect the electronic properties of the thiophene ring, making it distinct from other similar compounds.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
特性
分子式 |
C7H11NS |
|---|---|
分子量 |
141.24 g/mol |
IUPAC名 |
(2,4-dimethylthiophen-3-yl)methanamine |
InChI |
InChI=1S/C7H11NS/c1-5-4-9-6(2)7(5)3-8/h4H,3,8H2,1-2H3 |
InChIキー |
DPEQHJAZHGTIMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CSC(=C1CN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



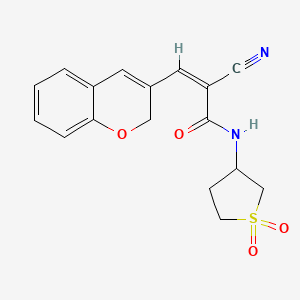

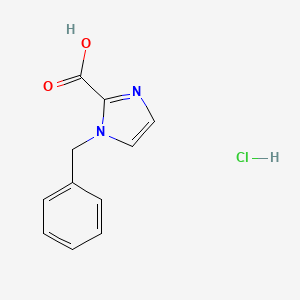
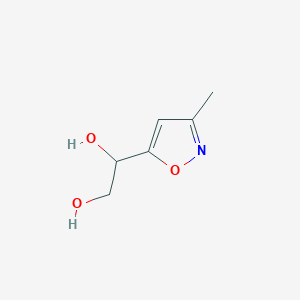

![1-[5-(Methoxymethyl)thiophen-3-yl]piperazinedihydrochloride](/img/structure/B13581351.png)
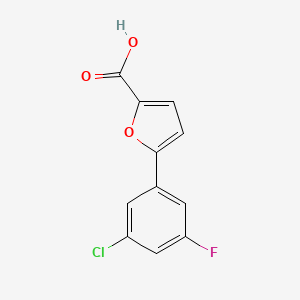
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B13581369.png)
